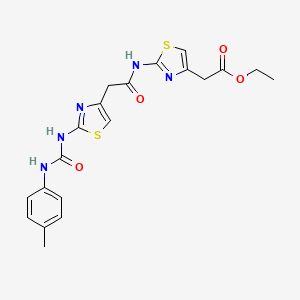

乙酸2-(2-(2-(2-(3-(对甲苯基)脲基)噻唑-4-基)乙酰氨基)噻唑-4-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

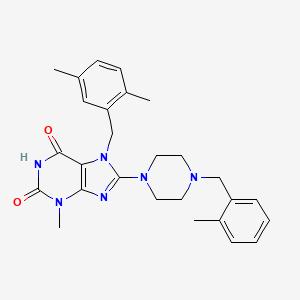

Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C .科学研究应用

1. 谷氨酰胺酶抑制和癌症治疗

- 双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物在结构上与 2-(2-(2-(2-(3-(对甲苯基)脲基)噻唑-4-基)乙酰氨基)噻唑-4-基)乙酸乙酯相关,已研究其作为肾型谷氨酰胺酶 (GLS) 的有效且选择性变构抑制剂的作用。这些抑制剂对癌症治疗具有重要意义,因为它们可以在体外和在小鼠异种移植模型中减弱人淋巴瘤 B 细胞的生长 (Shukla 等人,2012)。

2. 抗白血病活性

- 与所讨论的化学物质密切相关的脲基噻唑和脲基噻二唑衍生物已被评估其对小鼠白血病 P-388 肿瘤系统的抗白血病活性。该系列中的活性化合物通常包含“异硫脲基”或“异硫代氨基甲酰肼”结构单元,突出了这些官能团在抗白血病特性中的重要性 (Zee-Cheng & Cheng,1979)。

3. 晶体结构分析

- 已使用 X 射线方法确定了与 2-(2-(2-(2-(3-(对甲苯基)脲基)噻唑-4-基)乙酰氨基)噻唑-4-基)乙酸乙酯密切相关的化合物的晶体结构。这种研究对于了解化合物的分子构型和潜在的相互作用机制至关重要 (DyaveGowda 等人,2002)。

4. 酶抑制研究

- 新型乙基 2-[芳基(噻唑-2-基)氨基]乙酸酯对 α-葡萄糖苷酶和 β-葡萄糖苷酶酶显示出高百分比的抑制。这些研究对于开发新的治疗剂具有重要意义,特别是在糖尿病的治疗中 (Babar 等人,2017)。

5. 计算和光谱分析

- 已对类似化合物进行了包括密度泛函理论 (DFT) 计算在内的计算研究,以了解它们的电子性质、分子结构和技术应用潜力。这些研究对于预测这些化合物在各个领域的性能和应用至关重要 (Haroon 等人,2019)。

作用机制

Target of Action

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets and induce changes in their function

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties

Result of Action

Thiazole derivatives are known to have diverse biological activities

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors

属性

IUPAC Name |

ethyl 2-[2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRXZEVCNXABQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)

![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)

![1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B2704253.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2704254.png)

![Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2704255.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2704259.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide](/img/structure/B2704263.png)

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)